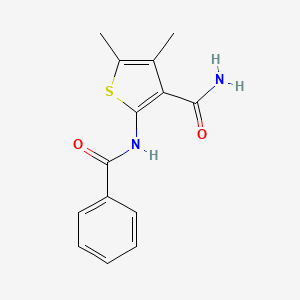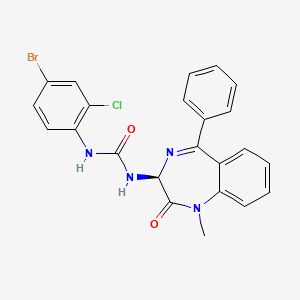![molecular formula C16H13N5O4 B2911029 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396847-94-1](/img/structure/B2911029.png)
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to contain a tetrazole group (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl), a phenyl group (phenyl), and a benzo[d][1,3]dioxole-5-carboxamide group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The benzo[d][1,3]dioxole group is a type of aromatic ether.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole group, which is known to participate in various chemical reactions . The phenyl and benzo[d][1,3]dioxole groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, tetrazoles are generally stable and have good thermal stability . The presence of the phenyl and benzo[d][1,3]dioxole groups may also influence properties such as solubility and melting point.Applications De Recherche Scientifique
Antimalarial Activity
Compounds structurally related to the one have been studied for their potential as antimalarial agents . The pyrrolin-4-one substructure, which is similar to the tetrazole moiety in our compound, has shown activity against malaria . This suggests that our compound could be synthesized and tested for its efficacy in treating malaria, potentially leading to new therapeutic options.
HIV-1 Protease Inhibition
The same structural similarity to pyrrolin-4-ones also indicates a possibility for HIV-1 protease inhibition . Given the critical role of HIV-1 protease in the life cycle of the virus, inhibitors of this enzyme are valuable for the treatment of HIV/AIDS. Research into the compound’s potential as an HIV-1 protease inhibitor could contribute to the development of new antiretroviral drugs.
Antimicrobial Potential
Imidazole-containing compounds, which share a similar heterocyclic structure with our compound, have demonstrated antimicrobial potential . This suggests that the compound could be explored for its use in combating bacterial infections, contributing to the field of antibiotics, especially in an era of increasing antibiotic resistance.
Analgesic and Anti-inflammatory Activities
Research has shown that certain compounds with similar structures have significant analgesic and anti-inflammatory activities . This indicates that our compound could be synthesized and evaluated for its potential use in pain management and inflammation control, which could be beneficial for conditions like arthritis or chronic pain.
Drug Synthesis
The compound’s structure contains functional groups that are central to remarkably successful drugs like Atorvastatin and Sunitinib . This suggests that it could serve as a precursor or intermediate in the synthesis of new drugs, potentially leading to breakthroughs in various therapeutic areas.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives have shown good antimicrobial potential .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Compounds with similar structures have been reported to have good secondary pharmacology and physicochemical properties .
Result of Action
Compounds with similar structures have been reported to have a variety of effects, including antimicrobial potential .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-20-16(23)21(19-18-20)12-5-3-11(4-6-12)17-15(22)10-2-7-13-14(8-10)25-9-24-13/h2-8H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMCYAVCQKHJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)
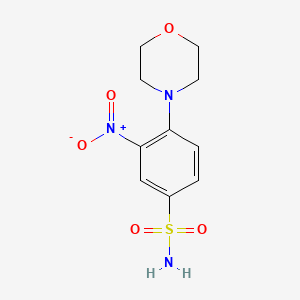
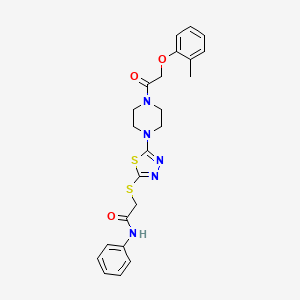
![3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2910949.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)

![6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2910956.png)

![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)
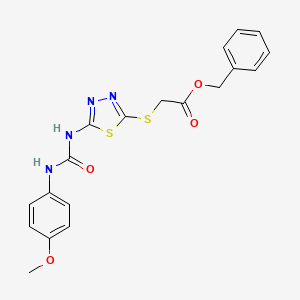
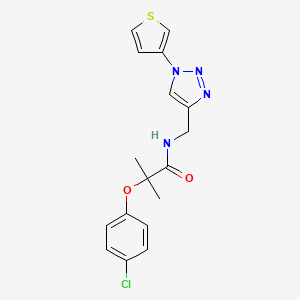
![N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)
